4-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c18-15-3-5-17(6-4-15)24(21,22)19-12-14-7-9-20(10-8-14)13-16-2-1-11-23-16/h1-6,11,14,19H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXHEZCMFXCEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is to react piperidine with thiophen-2-ylmethyl chloride to form the intermediate 1-(thiophen-2-ylmethyl)piperidin-4-ylmethyl chloride. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The piperidine ring can be reduced to form piperidinol derivatives.
Substitution: The chloro group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed in anhydrous ether.
Substitution: Various nucleophiles can be used, such as sodium methoxide for methylation.
Major Products Formed:
Oxidation: 4-Chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonic acid.
Reduction: 4-Chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)piperidin-4-ol.
Substitution: 4-Methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Substituent Modifications
Piperidine Substituents :
- Thiophen-2-ylmethyl group : Unique to the target compound, this group provides a sulfur-containing heterocycle, influencing lipophilicity and metabolic stability.
- Dihydrobenzofuran-7-yloxyethyl group : Found in compounds 15–18 (), this bicyclic ether substituent enhances rigidity and may affect receptor binding kinetics. Yields for these analogs range from 67% to 83% using K₂CO₃-mediated sulfonylation .
- Phenylethyl or Nitrophenylethyl groups : In W-15 and W-18 (), these groups confer opioid-like activity, though the target compound lacks the 2-piperidinylidene core of W-15/W-18, suggesting divergent pharmacological targets .
- Sulfonamide Aromatic Ring Modifications: Halogenation (Cl, F) and Methoxy Groups: Analogs such as 16 (5-chloro-2-fluoro) and 17 (5-chloro-2-methoxy) () demonstrate how electron-withdrawing groups alter reactivity and bioactivity.
Physicochemical Properties
Molecular Weight and Formula
*Calculated based on structural analysis.
Biological Activity
4-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide functional group attached to a benzenesulfonamide backbone. Its structure includes a 4-chloro substituent on the benzene ring and a piperidine ring further substituted with a thiophen-2-ylmethyl group. This unique arrangement suggests potential biological activities that warrant investigation.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Compounds with sulfonamide groups are known for their antibacterial properties, often acting as inhibitors of bacterial dihydropteroate synthase.
- Antiviral Activity : Similar piperidine derivatives have shown potential in inhibiting viral replication, suggesting that this compound may have antiviral effects.
- Neuropharmacological Effects : The presence of the piperidine moiety is associated with activity at various neurotransmitter receptors, indicating potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The following table summarizes compounds with similar features and their associated activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Suprofen | Contains a thiophene ring | Non-steroidal anti-inflammatory agent |
| Risperidone | Piperidine-based antipsychotic | Known for dopamine receptor antagonism |
| Sulfanilamide | Classic sulfonamide antibiotic | First sulfa drug, widely used in bacterial infections |
| Furosemide | Loop diuretic with benzenesulfonamide structure | Used primarily for heart failure and edema |
The combination of distinct functional groups in this compound may confer specific therapeutic effects not found in other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, and how can purity be optimized?
- Methodology :
- Stepwise coupling : Use nucleophilic substitution to attach the thiophen-2-ylmethyl group to the piperidine ring, followed by sulfonamide formation via reaction of 4-chlorobenzenesulfonyl chloride with the piperidin-4-ylmethyl intermediate. Optimize reaction conditions (e.g., anhydrous DMF, 60–80°C) to minimize byproducts .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (≥98%) with UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Analytical workflow :
- NMR : Assign peaks for the thiophene protons (δ 6.8–7.2 ppm), piperidine methylene (δ 2.5–3.5 ppm), and sulfonamide NH (δ 5.0–5.5 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~425 Da) .
- X-ray crystallography : Resolve stereochemistry of the piperidine-thiophene junction using single-crystal diffraction (e.g., P2₁/c space group, R factor <0.06) .
Q. How should initial biological activity screening be designed for this sulfonamide derivative?
- Protocol :
- Enzyme inhibition assays : Test against bacterial acetyltransferase (AcpS) or human carbonic anhydrase isoforms (CA-II/IX) at 1–100 µM concentrations, using fluorometric or colorimetric substrates .
- Cytotoxicity profiling : Use MTT assays on HEK-293 and HepG2 cells to establish IC₅₀ values .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action (MOA) of this compound in bacterial systems?
- Approach :
- Target identification : Perform thermal shift assays (TSA) with bacterial lysates to identify protein targets (e.g., AcpS-PPTase) .
- Pathway analysis : Use RNA-seq to monitor changes in fatty acid biosynthesis genes (e.g., fabH, fabD) post-treatment .
- Resistance studies : Serial passage E. coli under sub-MIC conditions to detect mutations in target enzymes .
Q. How can structure-activity relationship (SAR) studies be conducted to optimize potency?
- SAR design :
- Substituent variation : Replace the 4-chlorobenzenesulfonyl group with trifluoromethyl (CF₃) or nitro (NO₂) groups to enhance lipophilicity or electron-withdrawing effects .
- Piperidine modifications : Introduce methyl or ethyl groups at the piperidin-4-yl position to assess steric effects on target binding .
- Data analysis : Corrogate IC₅₀ values with computed descriptors (e.g., logP, polar surface area) using QSAR software .
Q. What pharmacokinetic challenges are anticipated, and how can they be addressed?
- Key issues & solutions :
- Low solubility : Formulate with cyclodextrins or PEGylated nanoparticles to improve aqueous solubility .
- Metabolic stability : Test liver microsome clearance rates and identify metabolic soft spots (e.g., sulfonamide hydrolysis) via LC-MS/MS .
- Blood-brain barrier (BBB) penetration : Predict using PAMPA-BBB models; modify thiophene substituents to reduce logD if needed .
Q. How should conflicting data on enzyme inhibition potency be resolved?
- Troubleshooting :
- Assay standardization : Compare buffer conditions (e.g., Tris vs. HEPES) and cofactor concentrations (e.g., Mg²⁺, ATP) across studies .
- Orthogonal validation : Confirm results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Structural insights : Overlay X-ray structures of compound-enzyme complexes to identify binding pose discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
